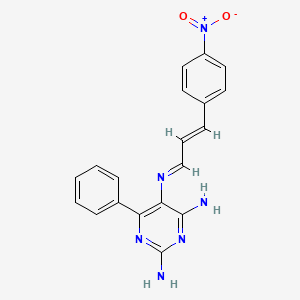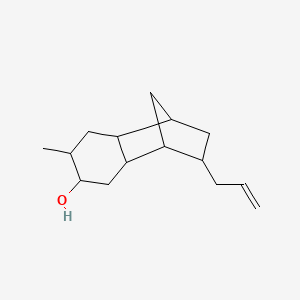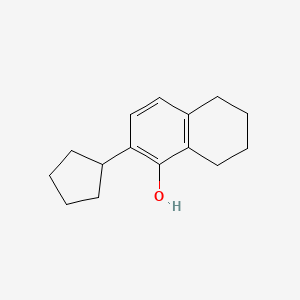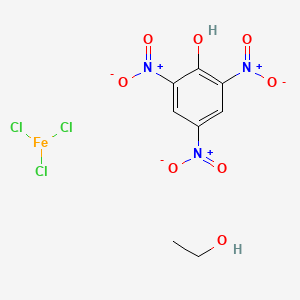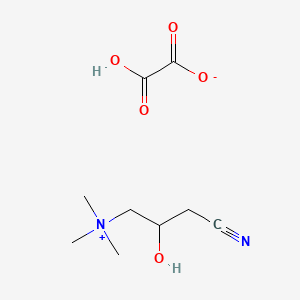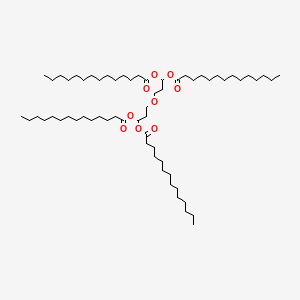
9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amina, 9-((3,5-diclorofenil)metil)-N,N-dimetil- es un compuesto sintético que pertenece a la clase de moléculas de purina. Se caracteriza por la presencia de un sistema de anillo de purina sustituido con un grupo 3,5-diclorofenilmetilo y un grupo N,N-dimetilamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9H-Purin-6-amina, 9-((3,5-diclorofenil)metil)-N,N-dimetil- típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como la 6-cloropurina y el cloruro de 3,5-diclorobencilo.
Sustitución nucleofílica: La 6-cloropurina se somete a una sustitución nucleofílica con cloruro de 3,5-diclorobencilo en presencia de una base como el carbonato de potasio (K2CO3) para formar el intermedio 9-(3,5-diclorobencil)-6-cloropurina.
Dimetilación: El intermedio se somete entonces a dimetilación utilizando dimetilamina en presencia de un catalizador adecuado como el paladio sobre carbono (Pd/C) para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización de procesos para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo amina, para formar los óxidos o hidroxilaminas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo aromático clorado, lo que lleva a la formación de productos parcialmente o totalmente desclorados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en las posiciones cloradas del anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno (H2O2) y el permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) se utilizan comúnmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el etóxido de sodio (NaOEt) pueden utilizarse para reacciones de sustitución.
Productos principales
Oxidación: Formación de N-óxidos o hidroxilaminas.
Reducción: Formación de derivados desclorados.
Sustitución: Formación de derivados de purina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede utilizarse como ligando en química de coordinación para el desarrollo de nuevos catalizadores.
Ciencia de los materiales: Puede incorporarse a matrices poliméricas para mejorar sus propiedades térmicas y mecánicas.
Biología
Inhibición enzimática: El compuesto tiene potencial como inhibidor de enzimas específicas implicadas en las vías metabólicas.
Sondas moleculares: Puede utilizarse como una sonda molecular para estudiar procesos biológicos a nivel celular.
Medicina
Desarrollo de fármacos: El compuesto es de interés en el desarrollo de nuevos agentes terapéuticos para enfermedades como el cáncer y las enfermedades infecciosas.
Herramientas de diagnóstico: Puede utilizarse en el desarrollo de ensayos de diagnóstico para detectar biomoléculas específicas.
Industria
Fabricación química: El compuesto puede utilizarse como intermedio en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 9H-Purin-6-amina, 9-((3,5-diclorofenil)metil)-N,N-dimetil- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y, por lo tanto, afectando las vías metabólicas que regulan. Además, puede interactuar con los receptores celulares, modulando las vías de transducción de señales e influyendo en las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
8-[(3,5-diclorofenil)sulfanil]-9-[3-(metilamino)propil]-9H-purin-6-amina: Este compuesto comparte una estructura central de purina similar, pero difiere en los sustituyentes unidos al anillo de purina.
1-[2-cloro-6-[[(3-yodofenil)metil]amino]-9H-purin-9-il]-1-desoxi-N-metil-beta-D-ribofuranuronamida: Otro compuesto relacionado con diferentes sustituyentes en el anillo de purina.
Singularidad
La singularidad de 9H-Purin-6-amina, 9-((3,5-diclorofenil)metil)-N,N-dimetil- radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo 3,5-diclorofenilmetilo aumenta su lipofilia y su potencial de permeabilidad a la membrana, mientras que el grupo N,N-dimetilamina puede influir en su afinidad de unión a los objetivos moleculares.
Propiedades
Número CAS |
112089-15-3 |
|---|---|
Fórmula molecular |
C14H13Cl2N5 |
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
9-[(3,5-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-10(15)5-11(16)4-9/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
NWSABOIQKUEKOD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



